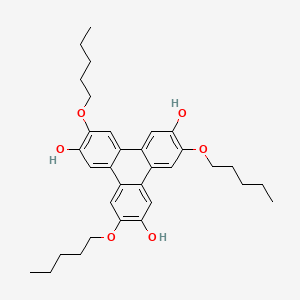
2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)- is a chemical compound with the molecular formula C33H42O6 and a molecular weight of 534.68 . This compound is characterized by its triphenylene core structure, which is substituted with three pentyloxy groups at positions 3, 7, and 11, and three hydroxyl groups at positions 2, 6, and 10 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)- typically involves the reaction of triphenylene derivatives with appropriate pentyloxy and hydroxyl substituents. One common method involves the use of pentyloxy-substituted phenols and triphenylene derivatives under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The pentyloxy groups can be substituted with other alkoxy or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of alkoxy-substituted triphenylene derivatives .
Applications De Recherche Scientifique
2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals
Mécanisme D'action
The mechanism of action of 2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)- involves its interaction with various molecular targets and pathways. The hydroxyl and pentyloxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biomolecules, influencing their structure and function . The specific pathways and targets depend on the context of its application, such as its use in biological or material science research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,10-Triphenylenetriol, 3,7,11-tris(hexyloxy)-: Similar structure but with hexyloxy groups instead of pentyloxy groups.
2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy)-: A positional isomer with different substitution patterns.
Uniqueness
2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)- is unique due to its specific substitution pattern, which can influence its physical and chemical properties, such as solubility, reactivity, and interaction with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C33H42O6 |
|---|---|
Poids moléculaire |
534.7 g/mol |
Nom IUPAC |
3,7,11-tripentoxytriphenylene-2,6,10-triol |
InChI |
InChI=1S/C33H42O6/c1-4-7-10-13-37-31-19-25-22(16-28(31)34)26-20-32(38-14-11-8-5-2)30(36)18-24(26)27-21-33(29(35)17-23(25)27)39-15-12-9-6-3/h16-21,34-36H,4-15H2,1-3H3 |
Clé InChI |
OMZDPJXSDJLHQU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC)O)OCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















